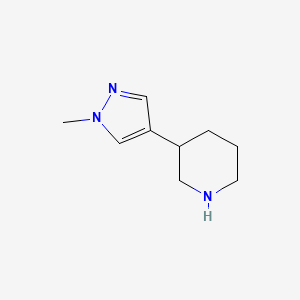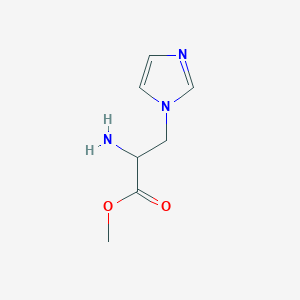
3-(1-甲基-1H-吡唑-4-基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
科学研究应用
合成和化学表征
Richter 等人(2009 年)的一项研究展示了叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的合成,展示了该化合物在化学合成和复杂分子结构形成中的潜力。吡唑和哌啶部分的相互作用提供了多样化的化学反应性,可用于开发具有潜在生物活性的新化合物 (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009)。
Fussell 等人(2012 年)报道了一种用于 4-(4-碘-1H-吡唑-1-基)哌啶(Crizotinib 合成中的关键中间体)的稳健三步合成,证明了该化合物在药物制剂合成中的重要性。这项工作突出了此类中间体在治疗相关药物的可扩展生产中的重要性 (Fussell, Luan, Peach, & Scotney, 2012)。
生物活性与应用
Shim 等人(2002 年)对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(与 3-(1-甲基-1H-吡唑-4-基)哌啶在结构上相关的化合物)与 CB1 大麻素受体的分子相互作用研究,提供了大麻素受体拮抗活性的见解。此类研究对于理解受体-配体相互作用和开发新的治疗剂至关重要 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002)。
Kalaria 等人(2014 年)合成了一类新颖的融合吡喃衍生物库,其中包含 1H-吡唑部分,展示了重要的体外抗菌和抗疟疾活性。这项研究强调了吡唑衍生物在开发新的抗菌剂中的潜力 (Kalaria, Satasia, & Raval, 2014)。
Matulevičiūtė 等人(2021 年)开发了一系列甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸酯作为新型杂环氨基酸,突出了此类化合物作为肽合成和药物设计中构建模块的效用。该研究介绍了化合物的合成和表征,为药物开发的可用分子扩展做出了贡献 (Matulevičiūtė, Arbačiauskienė, Kleizienė, Kederienė, Ragaitė, Dagilienė, Bieliauskas, Milišiūnaitė, Sløk, & Šačkus, 2021)。
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNCYGEVJOKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)

![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)

![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)




![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)